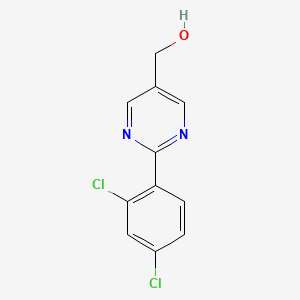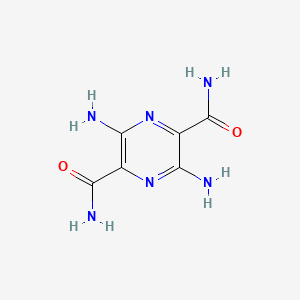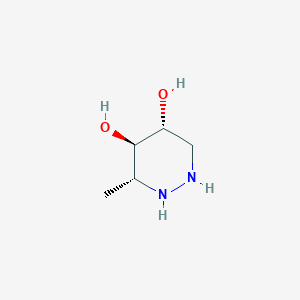
Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate: is a chemical compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 1,3,4-thiadiazole ring substituted with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced at the thiadiazole ring, potentially forming dihydrothiadiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Substituted carbamates.
科学的研究の応用
Chemistry: Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Industry: In the agrochemical industry, this compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological systems.
作用機序
The mechanism of action of Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering cellular processes.
類似化合物との比較
- Benzyl (5-methyl-1,3,4-thiadiazol-2-yl)carbamate
- Benzyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate
- Benzyl (5-nitro-1,3,4-thiadiazol-2-yl)carbamate
Uniqueness: Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to its analogs. The trifluoromethyl group also imparts unique electronic properties, making this compound particularly valuable in various applications.
特性
分子式 |
C11H8F3N3O2S |
|---|---|
分子量 |
303.26 g/mol |
IUPAC名 |
benzyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C11H8F3N3O2S/c12-11(13,14)8-16-17-9(20-8)15-10(18)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17,18) |
InChIキー |
OVFULXHHIMLUDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NN=C(S2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)
![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)

![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)





![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)

